An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Aminobenzohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzohydrazide, a versatile molecule incorporating an aromatic amine and a hydrazide functional group, serves as a crucial building block in medicinal chemistry and materials science. Its structural features allow for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.[1] This guide provides a comprehensive overview of the core chemical properties, structural characteristics, and spectral data of 4-aminobenzohydrazide, supplemented with detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
4-Aminobenzohydrazide consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a hydrazide group (-CONHNH₂) at position 1. This unique combination of functional groups imparts both nucleophilic and electrophilic characteristics, rendering it a highly reactive intermediate in organic synthesis.
Structural Representations:
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InChI: InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)[3]
Physicochemical Properties
The physicochemical properties of 4-aminobenzohydrazide are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Weight | 151.17 g/mol [2][3] |
| Appearance | White to off-white or beige crystalline powder.[4] |
| Melting Point | 225-227 °C[4] |
| Boiling Point | 273.17 °C (rough estimate)[4] |
| Density | 1.21 g/cm³ (rough estimate)[4] |
| Solubility | Partly miscible in water. Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and dilute acids.[4][5] Insoluble in ethanol (B145695) at room temperature.[5] |
| pKa | 13.05 ± 0.10 (Predicted)[4] |
| LogP | -0.7 (Predicted)[2] |
Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the molecular structure of 4-aminobenzohydrazide. The molecule is essentially planar. The crystal structure is stabilized by a three-dimensional network of intermolecular N–H···O and N–H···N hydrogen bonds.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.411(2) Å |
| b | 14.000(6) Å |
| c | 9.894(4) Å |
| β | 103.917(7)° |
| Z | 4 |
| CCDC Number | 731635 |
Data obtained from a study on the crystal and molecular structure of 4-Aminobenzohydrazide.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-aminobenzohydrazide provides detailed information about the proton environments in the molecule. The spectrum, typically recorded in DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the amine and hydrazide groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.9 | Singlet (broad) | - | 1H, -C(=O)NH- |
| 7.5 - 6.7 | Multiplet | - | 4H, Aromatic protons (H-2, H-3, H-5, H-6) |
| ~5.5 | Singlet (broad) | - | 2H, Aromatic -NH₂ |
| ~4.5 | Singlet (broad) | - | 2H, -NHNH₂ |
Note: The aromatic region often appears as two doublets (an AA'BB' system) due to the para-substitution pattern. The protons ortho to the hydrazide group (H-2, H-6) are typically downfield compared to the protons ortho to the amino group (H-3, H-5). Broadening of the NH and NH₂ signals is common due to quadrupole effects and chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~151 | C4 (C-NH₂) |
| ~129 | C2, C6 (Ar-CH) |
| ~120 | C1 (C-C=O) |
| ~110 | C3, C5 (Ar-CH) |
Note: Assignments are predicted based on standard chemical shift values and substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminobenzohydrazide displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (aromatic amine and hydrazide) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |
| 1335–1250 | Strong | C-N stretching (aromatic amine) |
| 910–665 | Strong, Broad | N-H wagging (primary amine) |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) of 4-aminobenzohydrazide results in a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular ion) |
| 120 | [M - NHNH₂]⁺ (Loss of the hydrazinyl group) |
| 92 | [C₆H₆N]⁺ (Fragment from the 4-aminobenzoyl cation) |
| 65 | [C₅H₅]⁺ (Loss of HCN from the [C₆H₆N]⁺ fragment) |
Note: The peak at m/z 120 is often the base peak in the spectrum.[3]
Experimental Protocols
Synthesis of 4-Aminobenzohydrazide
4-Aminobenzohydrazide is commonly synthesized from ethyl 4-aminobenzoate (B8803810) via hydrazinolysis.
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Reaction Setup: To a solution of 4-aminobenzoic acid (0.1 mol) in ethanol (100 mL), add concentrated sulfuric acid (10 mL).
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Reflux: Heat the mixture to reflux and maintain for 12 hours.
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Work-up: Concentrate the resulting mixture under vacuum and pour it into 200 mL of water. Neutralize the solution to pH 8 with a potassium carbonate solution.
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Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield ethyl 4-aminobenzoate.[1]
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Reaction Setup: In a closed container, melt a mixture of ethyl 4-aminobenzoate (5 mmol) and hydrazine (B178648) hydrate (B1144303) (20 mmol).
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Heating: Heat the mixture at 110 °C for 90 minutes.
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Purification: Recrystallize the resulting solid from ethanol to yield pure 4-aminobenzohydrazide.[5]
Caption: Synthesis of 4-Aminobenzohydrazide.
Logical Relationships and Applications
The dual functionality of 4-aminobenzohydrazide makes it a versatile intermediate for a variety of chemical transformations, leading to compounds with significant biological activities.
References
- 1. Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. 4-Aminobenzohydrazide(5351-17-7) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzohydrazide(5351-17-7) 1H NMR [m.chemicalbook.com]
- 5. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
